Allyltrichlorosilane

Overview

Description

Mechanism of Action

. . .

Mode of Action

Allyltrichlorosilane undergoes various chemical reactions, including hydrolysis, cross-coupling reactions, hydrosilylation, allylation of aldehydes and ketones, and palladium-catalyzed allylic substitutions . The SiCl_3 group undergoes the usual alcoholysis to give the trialkoxyallylsilane .

Biochemical Pathways

It is known that the compound can engage in reactions with other compounds, leading to the formation of novel products . As an electrophile, this compound readily reacts with nucleophiles like alcohols, amines, and carboxylic acids, resulting in the generation of organosilicon compounds .

Pharmacokinetics

It is known that the compound is a colorless or white low-melting solid . It was originally prepared by the Direct process, the reaction of allyl chloride with copper-silicon alloy .

Result of Action

The result of this compound’s action is the production of various organosilicon compounds . These compounds have a wide range of applications across various industries, including the production of silicone rubber, resins, coatings, and adhesives .

Action Environment

This compound reacts vigorously with water to generate gaseous HCl . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of water. In a scenario where the chemical is spilled into an excess of water, half of the maximum theoretical yield of Hydrogen Chloride gas will be created in 0.29 minutes .

Biochemical Analysis

Biochemical Properties

Allyltrichlorosilane is used as a key building block for the synthesis of various organosilicon compounds . It undergoes various chemical reactions, including hydrolysis, cross-coupling reactions, hydrosilylation, allylation of aldehydes and ketones, and palladium-catalyzed allylic substitutions

Molecular Mechanism

This compound is known to undergo various chemical reactions. For instance, the SiCl3 group undergoes the usual alcoholysis to give the trialkoxoallylsilane . In the presence of Lewis bases, this compound allylates aldehydes

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltrichlorosilane is typically prepared by the reaction of allyl chloride with copper-silicon alloy . Another method involves the reaction of allyl chloride with trichlorosilane in the presence of a catalyst such as copper chloride and triethylamine . The reaction conditions usually involve temperatures around 250°C .

Industrial Production Methods: Industrial production of this compound often employs the Direct process, which involves the reaction of allyl chloride with a copper-silicon alloy . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Allyltrichlorosilane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Cross-Coupling Reactions: Participates in palladium-catalyzed cross-coupling reactions.

Hydrosilylation: Adds across double bonds in the presence of a catalyst.

Allylation: Reacts with aldehydes and ketones to form homoallylic alcohols.

Common Reagents and Conditions:

Hydrolysis: Water, typically at room temperature.

Cross-Coupling Reactions: Palladium catalysts, often in organic solvents.

Hydrosilylation: Catalysts such as platinum or rhodium.

Allylation: Aldehydes or ketones, often in the presence of a Lewis acid catalyst.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Cross-Coupling Reactions: Various organosilicon compounds.

Hydrosilylation: Silanes.

Allylation: Homoallylic alcohols.

Scientific Research Applications

Allyltrichlorosilane has a wide range of applications across various fields:

Chemistry: Used as a reagent in organic synthesis to produce homoallylic alcohols and other organosilicon compounds.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Used in the production of silicone rubber, resins, coatings, and adhesives.

Comparison with Similar Compounds

Trichlorosilane (Cl₃SiH): Used in the production of high-purity silicon.

Vinyltrichlorosilane (Cl₃SiCH=CH₂): Used in the production of silicone polymers.

Octyltrichlorosilane (Cl₃SiC₈H₁₇): Used as a surface treatment agent.

Uniqueness: Allyltrichlorosilane is unique due to its bifunctional nature, containing both reactive trichlorosilyl and allyl groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds .

Biological Activity

Allyltrichlorosilane (ATCS) is a silane compound with the formula C₃H₅Cl₃Si. It has garnered attention in various fields, particularly in organic synthesis and biological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily used as a reagent in organic synthesis, particularly in the allylation of carbonyl compounds. Its reactivity stems from the electrophilic nature of the silicon atom, which can facilitate various chemical transformations. However, recent studies have indicated that ATCS and its derivatives may possess significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have reported the anticancer properties of allyl derivatives, including those derived from ATCS. The allyl motif has been associated with various mechanisms that inhibit cancer cell proliferation and induce apoptosis. For instance:

- Cell Cycle Arrest : Allyl compounds have been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell viability. This was observed in gastric cancer cell lines such as BGC823 and AGS .

- Apoptosis Induction : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis . For example, ATCS derivatives have been linked to increased Bax/Bcl-2 ratios and cytochrome c release from mitochondria, triggering apoptotic pathways .

Antimicrobial Activity

Allyl compounds are well-known for their antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with cellular metabolism .

The biological activity of this compound can be attributed to several key mechanisms:

- Redox Chemistry : The sulfur-containing compounds derived from allyl motifs can interact with cellular thiols such as glutathione (GSH), leading to oxidative stress within cells . This redox interaction is critical for its anticancer effects.

- Inhibition of Signaling Pathways : ATCS has been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt pathway and NFκB signaling . These pathways are essential for cell survival and proliferation.

Case Studies

- Gastric Cancer Study : A study on BGC823 cells demonstrated that ATCS derivatives led to significant apoptosis through ROS-dependent activation of the AMPK pathway and G2/M cell cycle arrest .

- Breast Cancer Research : In vivo studies using mouse models indicated that ATCS could reduce tumor size by modulating immune checkpoint proteins like PD-L1, enhancing anti-tumor immunity .

Data Table: Biological Activities of this compound Derivatives

| Biological Activity | Effect | Cell Line/Model | Mechanism |

|---|---|---|---|

| Anticancer | Induces apoptosis | HCT-116 (colon) | Caspase activation |

| Antimicrobial | Bactericidal | Various bacterial strains | Membrane disruption |

| Anti-inflammatory | Reduces inflammation | In vitro models | Inhibition of NFκB signaling |

| Cell Cycle Arrest | G2/M phase arrest | BGC823 (gastric) | Modulation of cyclins |

Properties

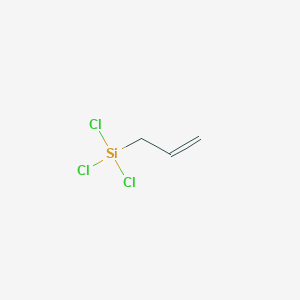

IUPAC Name |

trichloro(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFSBKQQYCMCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3Si | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059347 | |

| Record name | Silane, trichloro-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyltrichlorosilane, stabilized appears as a colorless liquid with a pungent odor. Flash point of 95 °F. Corrosive to metals and tissue., Colorless liquid with a pungent, irritating odor; [Hawley] Colorless to yellow liquid; [MSDSonline] | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241 °F at 760 mmHg (USCG, 1999), 117.5 °C | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

95 °F (USCG, 1999), 35 °C, 95 °F (35 °C) (open cup) | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.215 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2011 g/cu cm at 20 °C, Density: 1.217 at 27 °C | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.05 (Air = 1) | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.066 kPa (53.0 mm Hg) at 47.5 °C | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-37-9 | |

| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/52 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloro-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloro-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB3N98803N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35 °C | |

| Record name | Allyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Allyltrichlorosilane reacts with aldehydes through a nucleophilic addition mechanism. This reaction is typically catalyzed by Lewis bases, such as N,N-dimethylformamide (DMF) or chiral sulfoxides, which activate the silicon atom and facilitate the addition of the allyl group to the carbonyl carbon. This leads to the formation of homoallylic alcohols. [, , , , , ]

ANone: Homoallylic alcohols are valuable intermediates in the synthesis of various natural products, pharmaceuticals, and other complex molecules. Their versatility stems from the presence of both the hydroxyl and the alkene functionalities, which can be further elaborated using a wide range of synthetic transformations. [, ]

ANone: The molecular formula of this compound is C3H5Cl3Si, and its molecular weight is 177.5 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the UV absorption spectrum of this compound has been measured from 191 to 220 nm. The spectrum is broad and featureless, with the absorption cross-section increasing as the wavelength decreases. []

ANone: this compound is moisture sensitive and reacts readily with protic solvents like water and alcohols. This reaction results in the generation of HCl gas. Therefore, handling and storage under inert conditions, using dry solvents, are crucial. []

ANone: Lewis bases are crucial in these reactions as they act as catalysts. They coordinate to the silicon atom in this compound, forming a hypervalent silicon species. This enhances the nucleophilicity of the allyl group, promoting its addition to the carbonyl group of aldehydes. [, , , , , , , , , , , , , , , , ]

ANone: Various chiral catalysts have been successfully employed, including chiral sulfoxides [, ], chiral phosphoramides [], chiral bipyridine N,N′-dioxides [, , ], and chiral biscarboline N,N'-dioxides []. The choice of catalyst often influences the enantioselectivity and yield of the desired product.

ANone: Yes, research demonstrates its application in the allylation of acylhydrazones [], N-Boc and N-Cbz imines [], and even in reactions with glycidyl methacrylate to form polymers. []

ANone: Yes, quantum chemical calculations have provided valuable insights into the reaction mechanism and the role of Lewis bases in activating this compound. These calculations have shown that the activation barrier for the allylation reaction is significantly lowered in the presence of Lewis bases like DMF or HMPA. []

ANone: Yes, computational tools like AARON (Automated Alkylation Reaction Optimizer for N-oxides) can predict the stereoselectivity of allylations using various chiral bipyridine N,N′-dioxides. This approach shows promise for the design and discovery of novel catalysts. []

ANone: The stereochemical environment around the silicon center, influenced by the catalyst's structure, plays a critical role. For instance, research with bis(tetrahydroisoquinoline) N,N′‐dioxides shows that the relative configuration of the catalyst significantly affects both the yield and enantiomeric excess of the homoallylic alcohol product. []

ANone: Yes, research has explored the use of γ‐functionalized allyltrichlorosilanes. These modified reagents can introduce various functional groups to the target molecule, further expanding the synthetic utility of the allylation reaction. []

ANone: The development of highly enantioselective allylation reactions using this compound has been made possible through the combined efforts of organic chemists, computational chemists, and material scientists. This synergy has led to the discovery of novel chiral catalysts, a deeper understanding of the reaction mechanism, and the development of new synthetic methodologies. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.